1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea
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Overview
Description
1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a phenylpropyl group, a phenylsulfanyl oxane ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylpropyl intermediate: This step involves the reaction of benzyl chloride with propylamine in the presence of a base such as sodium hydroxide to form 3-phenylpropylamine.
Synthesis of the phenylsulfanyl oxane intermediate: This step involves the reaction of 4-chloromethyl oxane with thiophenol in the presence of a base such as potassium carbonate to form 4-(phenylsulfanyl)oxane.
Coupling of intermediates: The final step involves the reaction of 3-phenylpropylamine with 4-(phenylsulfanyl)oxane in the presence of a coupling agent such as carbonyldiimidazole to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The urea moiety can be reduced to form corresponding amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can be compared with other similar compounds, such as:
1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-21(23-15-7-10-19-8-3-1-4-9-19)24-18-22(13-16-26-17-14-22)27-20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGVDGLYYIWNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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